Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
“Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate” is a chemical compound. It is a derivative of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This compound is synthesized in a cost-efficient manner and can be modified by various functional groups .
Synthesis Analysis
The synthesis of this compound involves a multistep process. The key intermediate in the process is NH-pyrazole carbonic acids . The synthetic scheme allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .
Chemical Reactions Analysis
The chemical reactions involving this compound are related to its synthesis. The compound can be obtained from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The possibility of further modification of such building blocks in the 3rd position by various functional groups was shown .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate” include a molecular weight of 195.18 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 195.06439116 g/mol .
Scientific Research Applications
Synthesis and Chemical Transformations
Several studies focus on the synthesis and chemical transformations of pyrazolo[1,5-a]pyridine derivatives, showcasing their versatility as scaffolds for generating a wide array of chemical entities. For instance, research on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates revealed these compounds as useful scaffolds for the creation of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005). This research underscores the potential of pyrazolo[1,5-a]pyridine derivatives in organic synthesis and the development of novel compounds with diverse chemical properties.
Biological and Pharmacological Applications
The exploration of pyrazolo[1,5-a]pyridine derivatives extends into their biological and pharmacological activities. Studies have investigated these compounds for their potential antibacterial and antiviral properties. For example, research on the synthesis and antibacterial activity of novel pyrazolopyridine derivatives demonstrated moderate to good activity against various bacterial strains, highlighting the therapeutic potential of these compounds (Panda, Karmakar, & Jena, 2011). This suggests that pyrazolo[1,5-a]pyridine derivatives could serve as lead compounds for the development of new antibacterial agents.
Corrosion Inhibition
Another interesting application of pyrazolo[1,5-a]pyridine derivatives is in the field of corrosion inhibition. A study on the corrosion inhibition effect of aryl pyrazolo pyridines on copper in a hydrochloric acid system employed computational and electrochemical studies to investigate the protective capabilities of these compounds (Sudheer & Quraishi, 2015). The findings suggest that these derivatives can serve as effective inhibitors, opening up possibilities for their use in industrial applications to prevent metal corrosion.
Future Directions
The future directions for this compound could involve further modifications and applications in medicinal chemistry. The compound can be used as a bifunctional scaffold . The building blocks obtained can be used for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . The advantages of the proposed approach are proven compared with other known methodologies .
Mechanism of Action
Target of Action
Similar compounds have been found to act as core protein allosteric modulators (cpams) for the hepatitis b virus (hbv) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit a wide range of nucleoside-resistant hbv mutants . This suggests that Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate might interact with its targets in a way that leads to the inhibition of these mutants.
Biochemical Pathways
Given its potential role as a cpam, it may be involved in the life cycle of hbv, potentially affecting the replication of the virus .
Pharmacokinetics
A lead compound with a similar structure was found to inhibit hbv dna viral load when administered orally in an hbv aav mouse model . This suggests that the compound may have good oral bioavailability.
Result of Action
Given its potential role as a cpam, it may inhibit the replication of hbv, thereby reducing the viral load .
properties
IUPAC Name |
methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-5-7-8(12)3-2-4-11(7)10-6/h5,8,12H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQLMLIZFPWRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCC(C2=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
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